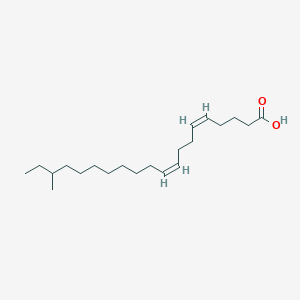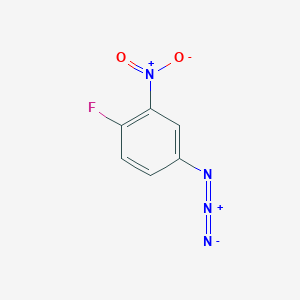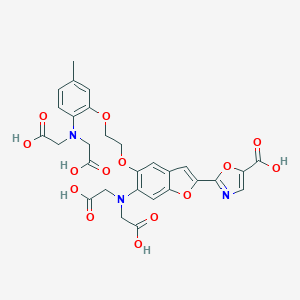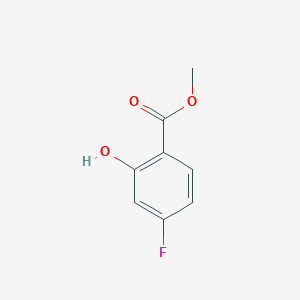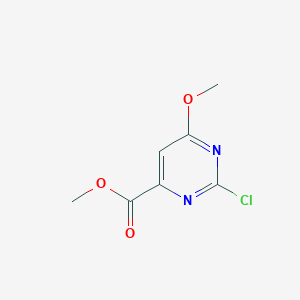
2-氯-6-甲氧基嘧啶-4-羧酸甲酯
概述
描述
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C7H7ClN2O3. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a chloro group at position 2, a methoxy group at position 6, and a carboxylate ester at position 4 makes this compound particularly interesting for various chemical and biological applications.
科学研究应用
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Serves as a building block for nucleoside analogs, which are crucial in studying DNA and RNA functions.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of methyl 2-chloro-6-methoxypyrimidine-4-carboxylate typically begins with commercially available pyrimidine derivatives.
Methoxylation: The methoxy group at position 6 is usually introduced via nucleophilic substitution reactions, where a suitable methoxy donor like sodium methoxide (NaOCH3) is used.
Esterification: The carboxylate ester at position 4 is formed through esterification reactions, often involving methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
In industrial settings, the production of methyl 2-chloro-6-methoxypyrimidine-4-carboxylate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Chlorination: Using a flow reactor for the chlorination step to control temperature and reaction time precisely.
Automated Methoxylation: Employing automated systems to add the methoxy group, ensuring uniformity.
Batch Esterification: Conducting the esterification in large batches to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
Substitution Reactions: Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For example, oxidation can introduce hydroxyl groups, while reduction can remove the chloro group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Aminated Derivatives: Formed through substitution reactions with amines.
Hydroxylated Compounds: Resulting from oxidation reactions.
Carboxylic Acids: Produced by hydrolysis of the ester group.
作用机制
The mechanism by which methyl 2-chloro-6-methoxypyrimidine-4-carboxylate exerts its effects is primarily through its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, leading to the disruption of normal cellular processes. This incorporation can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
相似化合物的比较
Similar Compounds
Methyl 2-chloro-6-methylpyrimidine-4-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
Methyl 2-chloro-6-methoxypyridine-4-carboxylate: Similar but with a pyridine ring instead of a pyrimidine ring.
Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate: Contains an amino group at position 6 instead of a methoxy group.
Uniqueness
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the pyrimidine ring allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
属性
IUPAC Name |
methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-5-3-4(6(11)13-2)9-7(8)10-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFFZLIOVNLYIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310207 | |
| Record name | methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127861-30-7 | |
| Record name | methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
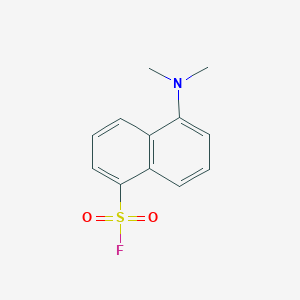
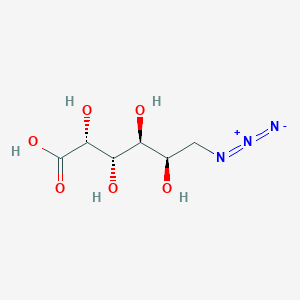
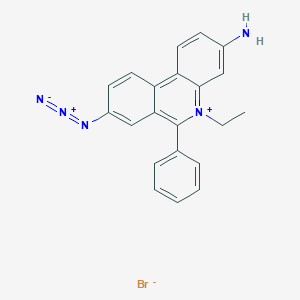
![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)
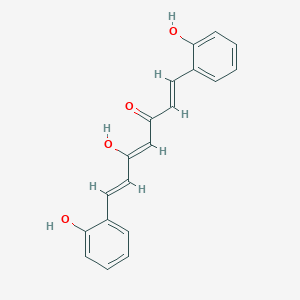
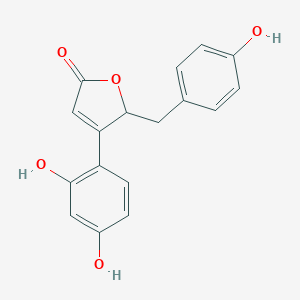
![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)
